Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- (also known as 2-(propyl-d3)-pentanoic-d3 acid) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis to serve as a reference for quantification. They possess similar chemical and physical properties to the target analyte (the compound being measured) but differ slightly in their mass due to the incorporation of stable isotopes.
In the context of Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, the three deuterium atoms (denoted by "d") replace the corresponding hydrogen atoms in the propyl chain and three positions of the pentanoic acid chain. This isotopic substitution creates a mass difference compared to the unlabeled (non-deuterated) compound, allowing for differentiation during analysis techniques like mass spectrometry.
By using Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- as an internal standard, researchers can achieve improved accuracy and precision in quantitative analysis. This is because the internal standard compensates for various factors that can affect the measurement, such as:
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- finds application in various scientific research fields, including:
Valproic Acid-d6 is a deuterated form of valproic acid, a medication primarily used for the treatment of epilepsy, bipolar disorder, migraine headaches, and depression. The deuteration involves the substitution of hydrogen atoms with deuterium, enhancing its stability and making it useful in various analytical applications. Valproic Acid-d6 has the chemical formula C₈D₁₆O₂ and is characterized by its unique isotopic labeling, which allows for precise tracking in biochemical studies and drug metabolism research .
This compound itself likely doesn't have a specific mechanism of action. Its primary function is as a substrate or internal standard in scientific research, particularly NMR spectroscopy. The deuterium labeling allows for better signal separation and sensitivity in NMR experiments, aiding in the study of other molecules [].
Safety information for 2-(propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid is likely similar to pentanoic acid. While specific data may not be available, general precautions for handling organic acids should be followed, including:
These reactions are crucial for understanding its pharmacokinetics and toxicological profiles.
Valproic Acid-d6 exhibits biological activities akin to those of valproic acid, including:
The synthesis of Valproic Acid-d6 typically involves:
Valproic Acid-d6 finds applications in several fields:
Valproic Acid-d6 has been investigated for its interactions with various drugs and metabolic pathways:
Several compounds share structural similarities with Valproic Acid-d6. Here’s a comparison highlighting its uniqueness:
Compound | Structure Similarity | Unique Features |
---|---|---|
Valproic Acid | Identical backbone | Non-deuterated form; widely used clinically |
Sodium Valproate | Similar backbone | Salt form; more soluble in water |
Gabapentin | Different backbone | Primarily used for neuropathic pain |
Lamotrigine | Different backbone | Used for epilepsy and bipolar disorder |
Valproic Acid-d6 stands out due to its isotopic labeling, which enhances analytical precision without altering the fundamental pharmacological properties seen in its parent compound.
The synthesis of valproic acid-d6 has been achieved through several distinct methodological approaches, with the most prominent being direct catalytic deuteration methods using platinum group metals on carbon catalysts. The development of efficient synthetic pathways for this deuterated analog represents a significant advancement in isotopic labeling methodology for pharmaceutical compounds [2] [3].
The primary synthetic route involves the use of platinum on carbon catalysts in combination with deuterium oxide as the deuterium source. This approach enables the direct and comprehensive deuteration of valproic acid at all carbon positions to yield fully deuterated valproic acid with excellent deuterium contents and quantitative isolated yields [2] [3]. The reaction proceeds under mild conditions using a mixed solvent system of isopropanol-d8 and deuterium oxide, which circumvents the need for external hydrogen gas addition and eliminates associated safety concerns [2].
Table 1: Synthetic Conditions for Valproic Acid-d6 Production
Parameter | Optimal Conditions | Deuterium Content | Isolated Yield |
---|---|---|---|
Catalyst | Platinum on carbon | >95% | Quantitative |
Solvent System | Isopropanol-d8/D2O | 96% | 96% |
Temperature | 120°C | Variable | 85-96% |
Reaction Time | 3-24 hours | Dependent on conditions | Time-dependent |
The mechanistic pathway involves the formation of metal hydride intermediates through the in situ generation of deuterium gas from the dehydrogenation of deuterated isopropanol [29]. The platinum catalyst facilitates carbon-hydrogen bond activation through oxidative addition, followed by hydrogen-deuterium exchange and subsequent reductive elimination to regenerate the zerovalent metal catalyst [2]. This cyclic process enables multiple deuterium incorporations across all accessible carbon-hydrogen bonds in the valproic acid molecule [2] [3].
Alternative synthetic approaches have employed traditional methods starting from small deuterated precursors through total synthetic pathways [2] [3]. However, these approaches are more labor-intensive and typically result in only partial deuteration patterns. The direct deuteration method represents a significant improvement in efficiency and completeness of deuterium incorporation compared to these traditional synthetic routes [2].
Site-selective deuteration of valproic acid-d6 requires sophisticated control over the deuterium incorporation process to achieve specific isotopic labeling patterns. The development of regioselective deuteration techniques has been driven by the need for precisely labeled compounds for mechanistic studies and pharmaceutical applications [7] [12] [16].
The primary approach for achieving site selectivity involves the use of transition metal catalysts that exhibit preferential activation of specific carbon-hydrogen bonds. Platinum group metals on carbon, particularly platinum and ruthenium catalysts, have demonstrated exceptional capability for site-selective deuteration through their differential affinity for various carbon-hydrogen bond environments [27] [28] [29].
Ruthenium on carbon catalysts have shown particular effectiveness for the regiospecific deuteration of secondary carboxylic acids such as valproic acid [2]. The mechanistic basis for this selectivity lies in the coordination of the hydroxy group of the carboxylic acid to the ruthenium center, which directs deuterium incorporation to the alpha-position relative to the carboxyl functionality [2]. This coordination-directed approach enables high levels of deuterium incorporation while maintaining structural integrity of the parent molecule [2].
Table 2: Site-Selective Deuteration Efficiency
Target Position | Catalyst System | Deuterium Incorporation | Selectivity Ratio |
---|---|---|---|
Alpha-Carbon | Ruthenium on carbon | 97% | >20:1 |
Beta-Carbon | Platinum on carbon | 85% | 8:1 |
Gamma-Carbon | Mixed Pt/Rh system | 78% | 5:1 |
All Positions | Platinum on carbon | >95% | Non-selective |
The implementation of directing group strategies has further enhanced site selectivity in deuteration reactions [12]. These approaches utilize temporary or permanent functional groups that coordinate to the metal catalyst and direct deuterium incorporation to specific molecular positions. For valproic acid derivatives, the carboxyl group itself serves as an effective directing element for alpha-selective deuteration [16] [18].
Recent developments in dual-protein catalysis systems have demonstrated remarkable site selectivity for amino acid deuteration, with potential applications for valproic acid analogs containing amino functionalities [7]. These enzymatic approaches offer complementary selectivity patterns compared to traditional metal-catalyzed methods and represent an emerging area of methodology development [7].
The comparative evaluation of deuteration methodologies for valproic acid-d6 synthesis reveals significant differences in efficiency, selectivity, and practical implementation between deuterium oxide-based and reagent-specific approaches [15] [35] [38].
Deuterium oxide-based methods represent the most economically viable and environmentally sustainable approach for deuterium incorporation [2] [9] [13]. These methods utilize deuterium oxide as both the deuterium source and reaction medium, eliminating the need for expensive deuterated organic solvents or specialized deuterium gas handling equipment [9] [13]. The platinum-catalyzed hydrogen-deuterium exchange reaction in deuterium oxide proceeds through a radical mechanism that enables comprehensive deuteration of all accessible carbon-hydrogen bonds [2] [9].
Table 3: Deuteration Method Comparison
Method | Deuterium Source | Cost Efficiency | Deuterium Content | Environmental Impact |
---|---|---|---|---|
D2O-Based | Deuterium oxide | High | >95% | Low |
D2 Gas | Deuterium gas | Medium | >98% | Medium |
Deuterated Solvents | CDCl3, CD3OD | Low | 85-92% | High |
Reagent-Specific | LiAlD4, NaBD4 | Low | >95% | Medium |
Reagent-specific approaches, including the use of deuterated reducing agents such as lithium aluminum deuteride or sodium borodeuteride, offer high levels of deuterium incorporation but are limited by their cost and the requirement for anhydrous conditions [15] [35]. These methods are particularly effective for targeted deuteration of specific functional groups but may not provide the comprehensive labeling achieved through catalytic hydrogen-deuterium exchange processes [15].
Photochemical deuteration methods have emerged as a promising alternative approach, offering mild reaction conditions and excellent functional group compatibility [9] [13] [38]. These methods utilize visible light activation to promote radical deuteration processes using deuterium oxide as the deuterium source [9] [13]. The photochemical approach is particularly attractive for late-stage deuteration of complex pharmaceutical molecules due to its tolerance of sensitive functional groups [38].
The efficiency of different deuteration methods varies significantly with reaction conditions and substrate structure. Platinum-catalyzed methods in deuterium oxide typically achieve deuterium incorporations exceeding ninety-five percent under optimized conditions [2] [3]. In contrast, traditional chemical methods may require multiple reaction cycles to achieve comparable levels of isotopic incorporation [15] [35].
The purification and characterization of valproic acid-d6 requires specialized analytical techniques capable of distinguishing between isotopically labeled and unlabeled compounds. The development of robust purification protocols is essential for obtaining high-purity deuterated products suitable for research and pharmaceutical applications [19] [20] [35].
Chromatographic separation methods have been extensively developed for the purification of deuterated compounds from their protiated counterparts [36] [39]. Gas chromatography using specialized stationary phases has demonstrated exceptional capability for separating deuterated valproic acid from residual unlabeled material [6] [36]. The separation is based on the isotope effect on molecular interactions with the stationary phase, with deuterated compounds typically exhibiting altered retention behavior compared to their protiated analogs [36] [39].
Table 4: Analytical Methods for Deuterated Product Characterization
Analytical Method | Detection Limit | Precision | Deuterium Content Range | Analysis Time |
---|---|---|---|---|
1H Nuclear Magnetic Resonance | 0.1% | ±2% | 0-100% | 30 minutes |
2H Nuclear Magnetic Resonance | 0.5% | ±3% | 5-100% | 60 minutes |
Mass Spectrometry | 0.01% | ±1% | 0-100% | 15 minutes |
Gas Chromatography | 0.05% | ±2% | 1-99% | 45 minutes |
Nuclear magnetic resonance spectroscopy represents the gold standard for deuterium content determination in labeled compounds [19] [20] [43]. The combination of proton and deuterium nuclear magnetic resonance provides comprehensive information about the extent and pattern of deuterium incorporation [43]. Quantitative nuclear magnetic resonance methods enable precise determination of isotopic abundance with accuracy exceeding conventional mass spectrometric approaches [43].
High-resolution mass spectrometry has become increasingly important for isotopic purity analysis of deuterated compounds [40] [41]. Electrospray ionization high-resolution mass spectrometry enables rapid characterization of isotopic distribution patterns and provides detailed information about the molecular composition of deuterated products [40]. The method offers exceptional sensitivity, requiring sample quantities in the nanogram range, and eliminates the need for deuterated solvents during analysis [40].
The characterization process typically involves multiple complementary analytical techniques to ensure comprehensive evaluation of product purity and isotopic composition [19] [41]. Infrared spectroscopy provides additional confirmation of deuterium incorporation through the characteristic shift in carbon-deuterium stretching frequencies compared to carbon-hydrogen bonds [20] [21]. The combined use of multiple analytical methods ensures reliable quality control for deuterated pharmaceutical compounds [19] [20].
Valproic Acid-d6 represents a deuterium-labeled analog of valproic acid, systematically incorporating six deuterium atoms at specific positions within the molecular framework. The compound maintains the fundamental eight-carbon backbone structure of the parent molecule while exhibiting distinct isotopic characteristics that facilitate advanced analytical applications [1] [2].
Molecular Architecture and Fundamental Properties
The molecular formula C₈H₁₀D₆O₂ reflects the strategic replacement of hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 150.25 g/mol compared to 144.21 g/mol for the non-deuterated parent compound [1] [2] [3]. This represents a precise mass increase of 6.04 atomic mass units, corresponding to the incorporation of six deuterium atoms at the terminal methyl positions of both propyl side chains [2] [4].
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(Propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid, emphasizing the specific deuterium placement at the 3,3,3-positions of the propyl substituent and the 5,5,5-positions of the pentanoic acid chain [1] [2]. This systematic labeling pattern ensures maximum isotopic distinction while preserving the essential structural features responsible for the compound's biological activity.
Deuterium Labeling Strategy and Positional Analysis
The deuterium labeling pattern in Valproic Acid-d6 follows a strategic approach that targets the terminal methyl groups of both aliphatic side chains. This specific placement at the 3,3,3-trideuteriopropyl and 5,5,5-trideuterio positions represents optimal sites for isotopic substitution, as these locations are metabolically vulnerable while being sufficiently distant from the carboxylic acid functional group to avoid interference with the primary pharmacophore [2] [4].
The isotopic enrichment achieves exceptional purity levels, with analytical data demonstrating 98.90% deuterium incorporation at the designated positions [5]. This high degree of isotopic labeling ensures reliable analytical performance in mass spectrometric applications, where the compound serves as an internal standard for quantitative determinations of valproic acid in biological matrices [6] [7].
Structural Integrity and Conformational Properties
Despite the isotopic substitution, Valproic Acid-d6 maintains the essential conformational characteristics of the parent molecule. The branched-chain structure preserves the tetrahedral geometry around the alpha-carbon, with the propyl substituents extending in opposite directions from the central pentanoic acid backbone [8]. This conformational arrangement is critical for maintaining the biological activity profile, as previous structure-activity relationship studies have demonstrated the importance of the branched configuration for anticonvulsant properties [8].
The deuterium atoms, while heavier than hydrogen, occupy essentially identical spatial positions due to the minimal difference in covalent radii between hydrogen and deuterium. This structural similarity ensures that the deuterated analog exhibits comparable binding characteristics to biological targets while providing the analytical advantages associated with isotopic labeling [9].
The spectroscopic characterization of Valproic Acid-d6 reveals distinctive features that reflect the presence of deuterium atoms while maintaining the fundamental spectroscopic signatures of the parent compound. These analytical characteristics are essential for structural confirmation and quality assessment of the deuterated material.
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance spectroscopy of Valproic Acid-d6 demonstrates characteristic signal patterns consistent with the expected molecular structure [10] [5]. The deuterium substitution at terminal methyl positions results in significant reduction or complete absence of proton signals corresponding to these sites, as deuterium exhibits a different magnetic resonance frequency and is not detected in standard proton Nuclear Magnetic Resonance experiments [5].
The remaining proton signals, particularly those associated with the methylene groups and the alpha-hydrogen, maintain chemical shift values consistent with the non-deuterated analog. This preservation of chemical shift patterns confirms the structural integrity of the molecule and validates the selective nature of the deuterium substitution [11]. The integration ratios of the remaining proton signals reflect the reduced proton count, providing quantitative confirmation of the deuterium incorporation efficiency.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals minimal isotope effects on carbon chemical shifts, as the electronic environment around the carbon atoms remains essentially unchanged despite the deuterium substitution [11]. This spectroscopic stability facilitates structural identification and confirms that the deuterium labeling does not significantly perturb the electronic structure of the molecule.
Infrared Spectroscopy Applications
Infrared spectroscopy provides valuable insights into the vibrational characteristics of Valproic Acid-d6, revealing distinct changes in the vibrational frequency patterns due to deuterium substitution [12] [13]. The carbonyl stretching frequency maintains its characteristic position between 1550 and 1690 cm⁻¹, confirming the preservation of the carboxylic acid functional group [12].
The most significant spectroscopic changes occur in the carbon-hydrogen stretching region, where deuterium substitution results in reduced intensity of carbon-hydrogen stretching vibrations and the appearance of carbon-deuterium stretching bands at lower frequencies [12] [13]. These frequency shifts reflect the increased mass of deuterium compared to hydrogen, leading to lower vibrational frequencies according to the principles of molecular vibration theory [14].
The infrared spectroscopic analysis demonstrates that deuterium substitution affects vibrational frequencies while preserving the fundamental molecular framework. This spectroscopic behavior is particularly valuable for therapeutic drug monitoring applications, where Fourier transform infrared spectroscopy combined with chemometric techniques has been successfully applied for valproic acid quantification in biological samples [12] [13].
Mass Spectrometry and Fragmentation Patterns
Mass spectrometry represents the most sensitive and definitive analytical technique for characterizing Valproic Acid-d6, providing both molecular weight confirmation and detailed fragmentation information [6] [7]. The molecular ion peak appears at m/z 150, representing a precise mass increase of 6 atomic mass units compared to the parent compound at m/z 144 [6].
The fragmentation patterns of Valproic Acid-d6 exhibit characteristic differences from the non-deuterated analog, with specific fragments retaining deuterium atoms and displaying correspondingly increased mass-to-charge ratios [6] [7]. These distinct fragmentation patterns facilitate unambiguous identification and quantification when the compound is used as an internal standard in liquid chromatography-mass spectrometry applications.
The enhanced mass spectral detectability resulting from the 6 atomic mass unit increase significantly improves analytical sensitivity and selectivity. This mass difference is sufficient to provide baseline resolution in modern mass spectrometric systems, ensuring accurate quantitative analysis even in complex biological matrices [6] [7].
The thermodynamic and solubility characteristics of Valproic Acid-d6 demonstrate the subtle but measurable effects of deuterium substitution on physical properties, while maintaining the essential solubility profile required for pharmaceutical applications.
Physical Properties and Isotope Effects
The density of Valproic Acid-d6 shows a measurable increase to 0.965 g/cm³ compared to 0.908 g/cm³ for the parent compound, reflecting the greater atomic mass of deuterium [15]. This density increase of approximately 6.3% correlates directly with the molecular weight increase, confirming the expected relationship between isotopic substitution and bulk physical properties.
The boiling point remains essentially unchanged at approximately 220°C, indicating that intermolecular forces are not significantly affected by deuterium substitution [15]. However, the flash point exhibits an increase to 116.6°C compared to 79°C for valproic acid, suggesting enhanced thermal stability that may be attributed to the stronger carbon-deuterium bonds [15].
The refractive index demonstrates a slight increase to 1.435 from 1.423, reflecting the altered optical properties resulting from deuterium incorporation [15]. These physical property changes, while subtle, are consistent with established principles of isotope effects and provide additional characterization parameters for quality assessment.
Solubility Characteristics and Partition Behavior
The solubility profile of Valproic Acid-d6 closely resembles that of the parent compound, with maintained solubility in organic solvents including dimethyl sulfoxide and ethanol [16] [17]. The compound exhibits slight solubility in methanol, which serves as the preferred solvent for preparation of analytical standards [18].
The partition coefficient (LogP) shows a slight decrease to 2.28740 compared to 2.75 for valproic acid, indicating marginally reduced lipophilicity [19]. This change may reflect the subtle effects of deuterium substitution on hydrophobic interactions, though the magnitude of the change is relatively small and unlikely to significantly impact biological activity [9].
The polar surface area remains identical at 37.3 Ų, confirming that the topological characteristics of the molecule are preserved despite isotopic substitution [19]. The number of hydrogen bond donors and acceptors remains unchanged, maintaining the essential intermolecular interaction profile that governs solubility and membrane permeability characteristics.
Thermal Stability and Storage Requirements
Valproic Acid-d6 exhibits thermal decomposition at temperatures above 54°C, requiring controlled storage conditions to maintain stability [20]. The recommended storage temperature of -20°C under inert atmosphere conditions ensures long-term stability and prevents degradation of the deuterated material [21].
The enhanced storage requirements compared to the parent compound reflect the higher value and specialized nature of the deuterated analog. These controlled conditions also prevent potential deuterium exchange reactions that could compromise the isotopic purity of the material [22].
The comprehensive comparison between Valproic Acid-d6 and its non-deuterated counterpart reveals the specific advantages and considerations associated with deuterium labeling, while demonstrating the preservation of essential molecular characteristics.
Kinetic Isotope Effects and Metabolic Implications
The incorporation of deuterium atoms introduces significant primary kinetic isotope effects when carbon-deuterium bonds undergo cleavage during metabolic processes [23] [24]. Studies have demonstrated kinetic isotope effect values (kH/kD) ranging from 6 to 8 for carbon-hydrogen bond breaking reactions, indicating substantially slower metabolism at deuterated sites [25] [24].
This metabolic stabilization represents a fundamental advantage of deuterated compounds in pharmacokinetic studies, as it allows for more accurate assessment of drug disposition without the confounding effects of rapid metabolic clearance [23] [9]. The deuterium isotope effect is particularly pronounced for cytochrome P450-mediated oxidative metabolism, where carbon-hydrogen bond cleavage represents a rate-limiting step [23].
The bond dissociation energy increase of approximately 7 kJ/mol per carbon-deuterium bond compared to carbon-hydrogen bonds contributes to the enhanced metabolic stability [23] [9]. This energy difference reflects the fundamental quantum mechanical properties of deuterium and represents the molecular basis for the observed kinetic isotope effects.
Analytical Applications and Internal Standard Performance
Valproic Acid-d6 serves as an exceptional internal standard for quantitative analysis of valproic acid in biological samples, providing several analytical advantages over non-isotopic internal standards [6] [7]. The mass difference of 6 atomic mass units ensures complete chromatographic and mass spectrometric resolution, eliminating potential interference from the analyte of interest.
The chemical similarity to the parent compound ensures nearly identical extraction efficiency, chromatographic behavior, and ionization characteristics in mass spectrometric analysis [6] [7]. This similarity minimizes analytical bias and provides accurate compensation for sample preparation losses and instrumental variations.
The enhanced detection sensitivity resulting from the distinct mass spectral signature facilitates analysis at lower concentration levels, expanding the analytical range and improving method sensitivity [6] [7]. This characteristic is particularly valuable in therapeutic drug monitoring applications where accurate quantification at therapeutic concentrations is essential.
Physicochemical Property Relationships
The systematic comparison of physicochemical properties reveals that deuterium substitution produces measurable but generally modest changes in bulk properties while preserving the essential molecular characteristics. The molecular weight increase of 4.2% represents the most significant quantitative change, directly reflecting the atomic mass difference between hydrogen and deuterium [1] [2] [3].
The density increase of 6.3% correlates with the molecular weight change and demonstrates the additive nature of isotopic effects on bulk physical properties [15]. The preservation of boiling point and similar thermal characteristics confirms that intermolecular forces remain essentially unchanged, supporting the use of deuterated compounds as model systems for the parent molecules [15].
The slight decrease in partition coefficient suggests minimal effects on membrane permeability and distribution characteristics, indicating that deuterated analogs maintain the essential pharmacokinetic properties of the parent compounds [19] [9]. This preservation of distribution characteristics is crucial for the validity of pharmacokinetic studies using deuterated tracers.
The spectroscopic characteristics demonstrate the complementary nature of different analytical techniques for deuterated compound characterization. While Nuclear Magnetic Resonance spectroscopy reveals the selective loss of proton signals at deuterated sites, infrared spectroscopy provides information about vibrational frequency changes, and mass spectrometry offers the most sensitive detection of isotopic incorporation [12] [10] [11] [6] [5] [13] [7].
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